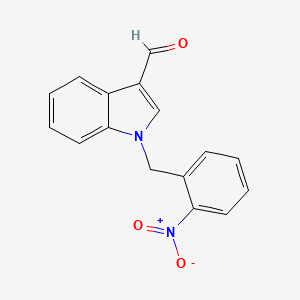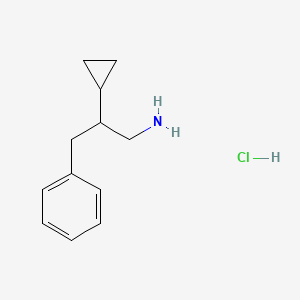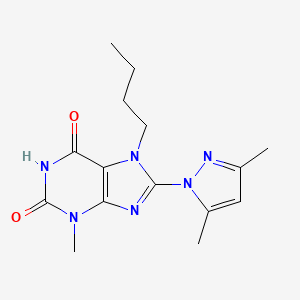
3-chloro-N-(4-morpholinobut-2-yn-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-chloro-N-(4-morpholinobut-2-yn-1-yl)benzamide is a benzamide derivative that is structurally related to a series of compounds designed for their potential as gastric prokinetic agents. These compounds are characterized by a morpholinyl moiety and a benzoyl group, which are essential for their biological activity. Although the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds studied in the papers, such as the presence of a morpholinyl group and a chloro-substituted benzoyl group, which are known to influence biological activity .
Synthesis Analysis
The synthesis of related benzamide derivatives typically involves the coupling of a morpholinyl moiety with a substituted benzoyl group. For instance, the synthesis of N-[(2-morpholinyl)alkyl]benzamides involved the combination of a morpholinyl side-chain with a 4-amino-5-chloro-2-methoxybenzoyl group, which was inspired by the structure of cisapride and metoclopramide . Although the exact synthesis of this compound is not detailed, it can be inferred that a similar approach could be used, with the appropriate precursors and reaction conditions tailored to introduce the but-2-yn-1-yl linker.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide, was determined using single-crystal X-ray diffraction, which confirmed the proposed structure and provided insights into the intermolecular interactions stabilizing the crystal lattice . These findings suggest that the molecular structure of this compound could also be elucidated using similar techniques to understand its potential interactions and stability.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives is influenced by the substituents on the benzoyl group and the nature of the amide linkage. The papers provided do not detail specific chemical reactions involving this compound, but they do discuss the synthesis and reactivity of structurally related compounds. For instance, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide involved a condensation reaction between an isocyanate and an amine, followed by cyclization . This suggests that the chemical reactivity of the compound could be explored through similar condensation and cyclization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The provided papers do not offer specific data on the physical and chemical properties of this compound. However, the structural studies of related compounds provide a foundation for predicting these properties. For example, the crystallographic study of a related compound revealed the presence of hydrogen bonds and π-π interactions, which could affect the solubility and melting point . Similarly, the presence of a chloro-substituent and a morpholinyl group could influence the stability and reactivity of the compound .
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-chloro-N-(4-morpholinobut-2-yn-1-yl)benzamide may also affect multiple biochemical pathways.
Result of Action
Based on the wide range of biological activities exhibited by similar compounds , it can be inferred that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
3-chloro-N-(4-morpholin-4-ylbut-2-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c16-14-5-3-4-13(12-14)15(19)17-6-1-2-7-18-8-10-20-11-9-18/h3-5,12H,6-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZMJERNYGQIMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxyspiro[3.3]heptane-1-carbaldehyde](/img/structure/B3019256.png)
![1-(4-bromophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3019257.png)
![7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B3019258.png)

![[2-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride](/img/structure/B3019264.png)


![N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide)](/img/structure/B3019268.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide](/img/structure/B3019273.png)



